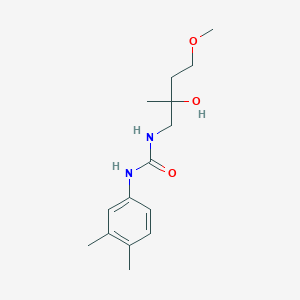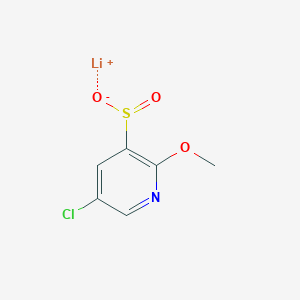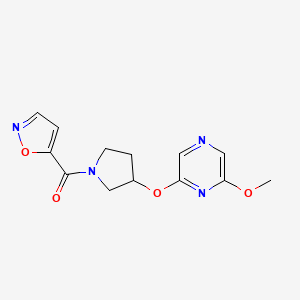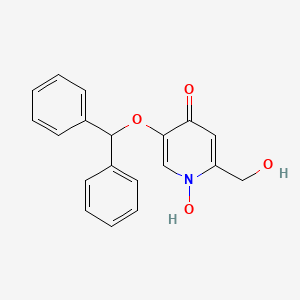
N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1-naphthamide” is a complex organic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a naphthyl group, which is a fused two-ring system. Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Applications De Recherche Scientifique
Heterocyclic Chemistry and Synthetic Applications
Heterocycles like naphthoand benzopyranopyrimidines, which share structural motifs with N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1-naphthamide, play crucial roles in pharmaceutical chemistry due to their antibacterial and fungicidal activity, antagonism of neuropeptide S receptors, and antiallergic properties. Novel methods for synthesizing such compounds involve the use of amino uracils and o-hydroxybenzyl alcohols, highlighting the importance of these heterocycles in drug discovery and development (Osyanin et al., 2014).
Antagonists for Therapeutic Applications
Compounds structurally related to this compound, such as αvβ3 receptor antagonists, have shown promise in the prevention and treatment of osteoporosis. These antagonists exhibit excellent in vitro profiles and pharmacokinetics in several animal models, underscoring their potential in clinical development for treating bone-related diseases (Coleman et al., 2004).
Neurological Disease Research
Studies using derivatives of naphthyl compounds, such as those used to visualize neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease, represent another significant research application. These compounds aid in the noninvasive monitoring of disease progression and the evaluation of therapeutic interventions (Shoghi-Jadid et al., 2002).
Antimicrobial Activity
The synthesis and evaluation of naphthyl-pyrimidine derivatives for their antimicrobial properties reveal the utility of these compounds in combating bacterial and fungal infections. The diversity in the antimicrobial efficacy of these derivatives highlights their potential in developing new antibiotics (Vijayaramalingam et al., 2007).
Drug Discovery and Molecular Interactions
Investigations into the binding interactions of naphthylamine-based compounds with various receptors provide insights into the design of drugs with improved selectivity and efficacy for treating psychiatric disorders. These studies underscore the importance of structural variations in modulating receptor affinity and drug action (Carato et al., 2007).
Safety and Hazards
Orientations Futures
Given the significant biological and therapeutic value of pyrimidine derivatives , it would be interesting to further study “N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1-naphthamide” and similar compounds. Their synthesis, properties, and potential applications in medicine could be valuable areas of research.
Propriétés
IUPAC Name |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c27-23(21-12-6-10-18-7-4-5-11-20(18)21)24-14-13-17-15-25-22(26-16-17)19-8-2-1-3-9-19/h1-12,15-16H,13-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBMBBSVZDBADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride](/img/no-structure.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide](/img/structure/B2896947.png)
![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methoxybenzenesulfonamide](/img/structure/B2896948.png)





![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2896957.png)


